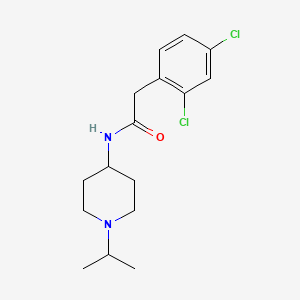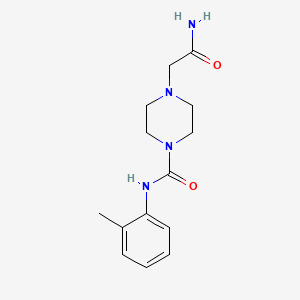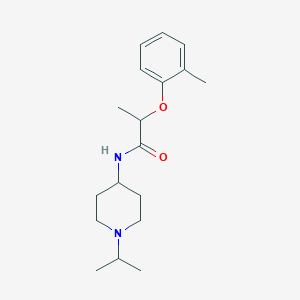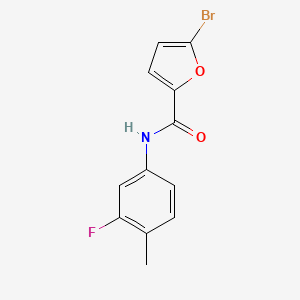
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide, also known as MNMF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of nitrofuran compounds and has been found to exhibit various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has been extensively studied for its potential applications in drug discovery and development. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has been found to exhibit selective cytotoxicity towards cancer cells, making it a promising candidate for the development of anticancer drugs. It has also been studied for its potential applications in the treatment of bacterial and fungal infections.
Mecanismo De Acción
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has also been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has been found to exhibit various biochemical and physiological effects, including the inhibition of DNA synthesis, cell division, and protein synthesis. It has also been found to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal cells. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has several advantages for lab experiments, including its selective cytotoxicity towards cancer cells, its broad-spectrum antimicrobial activity, and its relatively low toxicity. However, N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide also has some limitations, including its relatively low solubility in aqueous solutions, which can limit its bioavailability in vivo. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide also requires further research to fully understand its mechanism of action and potential applications in drug discovery and development.
Direcciones Futuras
There are several future directions for research on N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide, including the further characterization of its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential applications in drug discovery and development. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide could also be studied for its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Overall, N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide is a promising compound with significant potential for scientific research and drug development.
Métodos De Síntesis
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide can be synthesized through a multistep process that involves the reaction of 4-methoxy-2-nitroaniline with 2-methyl-3-furoic acid. The reaction is carried out in the presence of a coupling agent and a catalyst, which promotes the formation of the desired product. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Propiedades
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-8-10(5-6-20-8)13(16)14-11-4-3-9(19-2)7-12(11)15(17)18/h3-7H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMRJLSCKGNVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-nitrophenyl)-2-methylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5232371.png)
![N-[2-(2-chlorophenyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232373.png)


![3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5232395.png)
![N-(2-chlorophenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5232410.png)

![N-(2-furylmethyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5232431.png)

![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5232450.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide](/img/structure/B5232459.png)

![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)